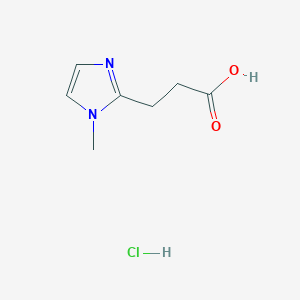
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide
Descripción general
Descripción
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide, also known as MN-64, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MN-64 belongs to the class of benzamide derivatives and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes. Inhibition of FAAH by MN-64 leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various disease models.
Mecanismo De Acción
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide exerts its therapeutic effects by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are naturally occurring compounds in the body that regulate various physiological processes, including pain, inflammation, and mood. Inhibition of FAAH by 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide leads to an increase in endocannabinoid levels, which has been shown to have therapeutic effects in various disease models.
Biochemical and Physiological Effects
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been shown to increase endocannabinoid levels in the brain and peripheral tissues, which has been associated with its therapeutic effects. 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide in lab experiments is its potency as an FAAH inhibitor. 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been shown to be more potent than other FAAH inhibitors, which makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of using 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide. One area of interest is the potential use of 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide in the treatment of chronic pain. 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been shown to have analgesic effects in animal models of neuropathic pain, and further research is needed to determine its potential clinical applications. Another area of interest is the potential use of 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide in the treatment of neurodegenerative diseases. 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and Huntington's disease, and further research is needed to determine its potential clinical applications in these diseases. Finally, further research is needed to determine the safety and efficacy of 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide in clinical trials.
Aplicaciones Científicas De Investigación
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various disease models. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and ischemic stroke. 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has also been shown to have anti-inflammatory effects in models of inflammatory bowel disease and multiple sclerosis. In addition, 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide has been studied for its potential analgesic effects in models of neuropathic pain.
Propiedades
IUPAC Name |
3-methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-16-7-5-11(6-8-16)15-14(18)10-3-4-12(17(19)20)13(9-10)21-2/h3-4,9,11H,5-8H2,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXVRIYTWVAOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659272 | |
| Record name | 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide | |
CAS RN |
876126-59-9 | |
| Record name | 3-Methoxy-N-(1-methylpiperidin-4-yl)-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80659272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[3-Oxo-6-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]oxy}acetic acid](/img/structure/B1660981.png)







![5-[(4-Dimethylaminophenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1660992.png)
![Benzoxazole, 2-[(3-pyridinylmethyl)thio]-](/img/structure/B1660995.png)


![Phenol, 4-methoxy-2-[(E)-[(4-nitrophenyl)imino]methyl]-](/img/structure/B1660999.png)
